

Commercial Suppliers and Availability of Axitinib-13CD3: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Axitinib-13CD3	
Cat. No.:	B1503775	Get Quote

For researchers, scientists, and drug development professionals, the procurement of high-quality, isotopically labeled internal standards is a critical step in the accurate quantification of therapeutic agents. This guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of **Axitinib-13CD3**, an essential internal standard for the analysis of the potent tyrosine kinase inhibitor, Axitinib.

Introduction to Axitinib and its Labeled Analog

Axitinib is a second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), key mediators of angiogenesis.[1] By inhibiting these receptors, Axitinib effectively blocks the signaling pathways that lead to the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Its primary indication is for the treatment of advanced renal cell carcinoma (RCC).[1]

Axitinib-13CD3 is a stable isotope-labeled version of Axitinib, where one carbon atom and three hydrogen atoms in the N-methyl group are replaced with their heavier isotopes, 13C and deuterium (D), respectively. This mass shift allows it to be used as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Axitinib in biological matrices.

Commercial Availability and Supplier Specifications







Axitinib-13CD3 is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key quantitative data obtained from various suppliers' product information and Certificates of Analysis.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity (by HPLC)	Isotopic Enrichme nt
Cayman Chemical	26676	1261432- 00-1	C21 ¹³ CH15 D3N4OS	390.5	≥99% deuterated forms (d1- d3)	Not specified
ESS Chem Co.	ESS0345	1261432- 00-1	C21 ¹³ CH15 D3N4OS	390.48	97.8%	99% atom ¹³ C; 98% atom D
MedChem Express	HY-10065S	1261432- 00-1	C21 ¹³ CH15 D3N4OS	390.48	97.79%	99% atom ¹³ C; 98% atom D
GlpBio	GC46899	1261432- 00-1	C21[¹³ C]H15 D3N4OS	390.5	>99.00%	Not specified
Cleanchem	-	1261432- 00-1	C21 ¹³ CH15 D3N4OS	390.5	>90%	Not specified
Sapphire North America	26676	1261432- 00-1	-	390.5	≥99% deuterated forms (d1- d3)	Not specified
CP Lab Safety	-	1261432- 00-1	C22H15D3N 4OS	390.4807	99%+ deuterated forms (d1- d3)	Not specified
Simson Pharma Limited	A740001	-	C21 ¹³ CH15 D3N4OS	390.49	Not specified	Not specified
Alfa Chemistry	-	1261432- 00-1	-	-	Not specified	Not specified



Experimental Protocols Synthesis of Axitinib-13CD3

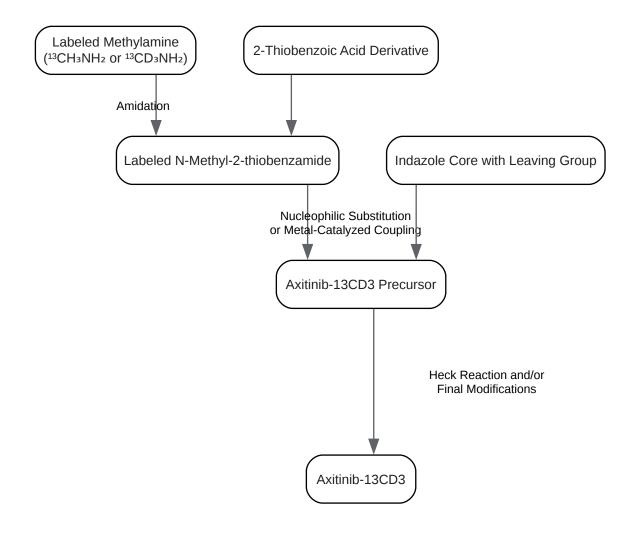
While detailed, step-by-step synthesis protocols for **Axitinib-13CD3** are proprietary to the manufacturers, the general synthetic routes for Axitinib and its derivatives are well-documented in the scientific and patent literature. The synthesis of the labeled compound would likely follow a similar pathway, incorporating the isotopically labeled starting materials at a suitable stage.

A plausible synthetic approach, based on published methods for Axitinib, would involve the following key steps:

- Preparation of the Indazole Core: The synthesis would likely begin with a pre-formed indazole ring system, which is a central component of the Axitinib molecule.
- Introduction of the Pyridinylvinyl Moiety: A Heck coupling reaction is a common method used to introduce the 2-(pyridin-2-yl)vinyl group at the 3-position of the indazole core.
- Introduction of the Thioether Linkage: A nucleophilic aromatic substitution or a metalcatalyzed coupling reaction could be employed to attach the 2-mercaptobenzamide side chain to the 6-position of the indazole.
- Formation of the Labeled Amide: The final step would involve the amidation reaction to form the N-methylbenzamide moiety. To introduce the isotopic labels, this step would utilize ¹³C,D₃-methylamine or a corresponding labeled precursor.

A general workflow for the synthesis is depicted below:





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Fig. 1: Generalized Synthetic Workflow for Axitinib-13CD3.

Quality Control Methodologies

The quality and purity of **Axitinib-13CD3** are assessed using a combination of analytical techniques, as evidenced by the information provided in the Certificates of Analysis from various suppliers.

High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the chemical purity of the compound.
- General Protocol: A solution of Axitinib-13CD3 is injected into an HPLC system equipped
 with a suitable reversed-phase column (e.g., C18). A gradient elution is typically employed
 using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and



an organic solvent (e.g., acetonitrile or methanol). The eluting compound is detected by a UV detector at a specific wavelength. The purity is calculated based on the peak area of the main component relative to the total peak area.

Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight and isotopic enrichment of the compound.
- General Protocol: The sample is introduced into a mass spectrometer, often coupled to an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass analyzer detects the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Axitinib-13CD3, the expected m/z would be approximately 391.5, confirming the incorporation of the stable isotopes. The isotopic enrichment is determined by comparing the intensity of the labeled compound's mass peak to any residual unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

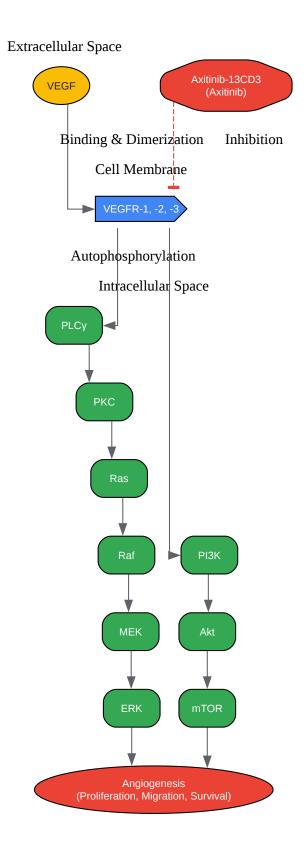
- Purpose: To confirm the chemical structure of the compound.
- General Protocol: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The spectrum of **Axitinib-13CD3** would be compared to that of unlabeled Axitinib. The key difference would be the absence of the N-methyl proton signal in the ¹H NMR spectrum and the presence of a ¹³C-coupled signal for the methyl carbon in the ¹³C NMR spectrum, confirming the location of the isotopic labels.

Mechanism of Action: Inhibition of the VEGFR Signaling Pathway

Axitinib exerts its anti-angiogenic effects by potently inhibiting the tyrosine kinase activity of VEGFR-1, -2, and -3.[1] The binding of vascular endothelial growth factor (VEGF) to its receptor triggers dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events. These pathways ultimately lead to endothelial cell proliferation, migration, survival, and vessel permeability.



The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by Axitinib:





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Fig. 2: Axitinib's Inhibition of the VEGFR Signaling Pathway.

Conclusion

Axitinib-13CD3 is a readily available and essential tool for researchers engaged in the pharmacokinetic and metabolic studies of Axitinib. A variety of commercial suppliers offer this isotopically labeled standard with high purity and well-characterized specifications. While detailed synthesis protocols are proprietary, a general understanding of the synthetic strategy and the robust quality control methodologies employed by suppliers provide confidence in the product's integrity. A thorough understanding of Axitinib's mechanism of action, centered on the inhibition of the VEGFR signaling pathway, is crucial for interpreting experimental results and advancing cancer research. This guide serves as a valuable resource for scientists and professionals in the field, facilitating the effective procurement and application of Axitinib-13CD3 in their research endeavors.

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References

- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
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